2-methyl-2-[4-(pyridin-3-yl)-1H-1,2,3-triazol-1-yl]propanoic acid
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Overview
Description
2-Methyl-2-[4-(pyridin-3-yl)-1H-1,2,3-triazol-1-yl]propanoic acid is a complex organic compound characterized by its unique structure, which includes a pyridine ring, a triazole ring, and a carboxylic acid group
Mechanism of Action
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, similar compounds have shown inhibitory activity against influenza A .
Biochemical Pathways
Compounds with similar structures have been found to influence a variety of biochemical pathways, leading to a broad spectrum of biological activities .
Result of Action
Similar compounds have shown potent antiviral activities, with ic50 values ranging from 04 to 21 μg/mL against Coxsackie B4 virus .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-methyl-2-[4-(pyridin-3-yl)-1H-1,2,3-triazol-1-yl]propanoic acid typically involves multiple steps, starting with the preparation of the pyridine and triazole precursors. One common method is the Huisgen cycloaddition reaction, which involves the reaction of an azide with an alkyne to form the triazole ring. The pyridine ring can be introduced through subsequent substitution reactions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure precise control over reaction conditions. Catalysts and solvents are carefully selected to optimize yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles and leaving groups.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 2-methyl-2-[4-(pyridin-3-yl)-1H-1,2,3-triazol-1-yl]propanoic acid is studied for its potential biological activities. It may interact with various enzymes and receptors, making it a candidate for drug development.
Medicine: The compound has shown promise in medicinal chemistry, where it is investigated for its therapeutic potential. It may be used in the development of new drugs targeting specific diseases.
Industry: In industry, this compound can be used in the production of specialty chemicals, pharmaceuticals, and agrochemicals. Its versatility makes it a valuable component in various industrial applications.
Comparison with Similar Compounds
2-Methyl-2-[4-(pyridin-2-yl)-1H-1,2,3-triazol-1-yl]propanoic acid
2-Methyl-2-[4-(pyridin-4-yl)-1H-1,2,3-triazol-1-yl]propanoic acid
2-Methyl-2-[4-(pyridin-3-yl)-1H-1,2,3-triazol-1-yl]butanoic acid
Uniqueness: 2-Methyl-2-[4-(pyridin-3-yl)-1H-1,2,3-triazol-1-yl]propanoic acid is unique due to its specific substitution pattern on the pyridine ring and the presence of the triazole ring. This combination of structural features distinguishes it from similar compounds and contributes to its distinct chemical and biological properties.
Properties
IUPAC Name |
2-methyl-2-(4-pyridin-3-yltriazol-1-yl)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O2/c1-11(2,10(16)17)15-7-9(13-14-15)8-4-3-5-12-6-8/h3-7H,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXENIXYMUVTAOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)N1C=C(N=N1)C2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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